(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: is a chemical compound belonging to the class of sulfonyl chlorides It features a methanesulfonyl group attached to a 5-methyl-4,5-dihydro-1,2-oxazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of appropriate oxazoline derivatives with methanesulfonyl chloride under controlled conditions. The reaction typically involves the use of a base to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxazole derivatives
Reduction: Reduced oxazoline derivatives
Substitution: Various sulfonyl derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity, including antimicrobial properties.
Medicine: Potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: can be compared with other similar compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride without the oxazolyl group.
Oxazoline derivatives: Similar compounds without the sulfonyl chloride group.
Other sulfonyl chlorides: Compounds with different substituents on the sulfonyl chloride group.
The uniqueness of This compound
Properties
IUPAC Name |
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKGGZQWEPFPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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